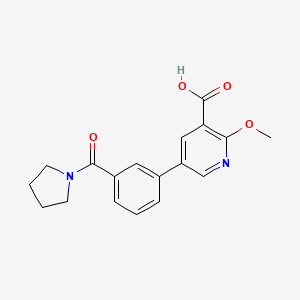
2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% (abbreviated as 2-MTFI-95) is a compound belonging to the class of isonicotinic acid derivatives. It is a powerful inhibitor of the enzyme cyclooxygenase (COX), which is involved in numerous biochemical and physiological processes in the body. 2-MTFI-95 has been used in a variety of scientific research applications, including the study of inflammation, pain, cancer, and metabolic disorders.
科学研究应用
2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% has been used in many scientific research applications, including the study of inflammation, pain, cancer, and metabolic disorders. It has been used to study the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, it has been used to study the effects of COX inhibition on the development of cancer. Furthermore, it has been used to study the effects of COX inhibition on metabolic disorders, such as obesity and diabetes.
作用机制
2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% works by inhibiting the activity of the enzyme cyclooxygenase (COX). COX is involved in the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting the activity of COX, 2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% reduces the production of these mediators, which in turn reduces inflammation, pain, and other related symptoms.
Biochemical and Physiological Effects
2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of the enzyme cyclooxygenase (COX), it has also been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. Furthermore, it has been shown to reduce inflammation, pain, and other related symptoms. Additionally, it has been shown to have anti-cancer and anti-metabolic effects.
实验室实验的优点和局限性
2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a potent inhibitor of the enzyme cyclooxygenase (COX), which makes it a useful tool for studying the effects of COX inhibition. Additionally, it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable, which can make it difficult to store for long periods of time.
未来方向
There are many potential future directions for the use of 2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% in scientific research. One potential direction is to further explore its anti-cancer and anti-metabolic effects. Additionally, it could be used to study the effects of COX inhibition on other diseases, such as cardiovascular disease and neurological disorders. Furthermore, it could be used to study the effects of COX inhibition on drug metabolism. Finally, it could be used to study the effects of COX inhibition on the immune system.
合成方法
2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95% is synthesized from 4-methoxy-3-trifluoromethylphenol, which is the starting material. The synthesis involves a series of steps, including a reaction with hydrochloric acid, followed by a reaction with isonicotinic acid, and then a reaction with sodium hydroxide. The final product is a 95% pure 2-(4-Methoxy-3-trifluoromethylphenyl)Isonicotinic acid, 95%.
属性
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(6-10(12)14(15,16)17)11-7-9(13(19)20)4-5-18-11/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQZPATBSSAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688396 |
Source


|
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-68-9 |
Source


|
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














